molecular formula C19H16FN3O4S B2746075 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole CAS No. 438481-49-3

1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole

Cat. No.: B2746075
CAS No.: 438481-49-3
M. Wt: 401.41
InChI Key: ISDNZKZCRPXPOF-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a fluorophenoxy group, a nitrophenylthio group, and an acetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR, IR spectroscopy, and X-ray crystallography are typically used to analyze molecular structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability .

Scientific Research Applications

Material Science Applications

Pyrazole derivatives have been explored for their photophysical properties, including fluorescence in both solution and solid states. The synthesis of pyrazolyl fluorophores demonstrates the potential for developing advanced materials with specific optical properties, such as large Stokes shifts and solid-state emissive properties, useful in light-emitting devices and as fluorescent markers in material science (Wrona-Piotrowicz et al., 2015).

Pharmacological Applications

Research on pyrazole derivatives has also highlighted their potential in pharmacology. For instance, certain pyrazolyl compounds exhibit analgesic, anti-inflammatory, and antipyretic activities, comparable to well-known drugs like acetylsalicylic acid. This suggests the possibility of developing new therapeutic agents based on pyrazole chemistry for treating pain, inflammation, and fever (Menozzi et al., 1992).

Organic Chemistry and Catalysis

Pyrazoline derivatives have been synthesized and investigated for their potential as corrosion inhibitors, indicating their utility in protecting materials from degradation. The study of their interaction with metal surfaces provides insights into the development of more effective corrosion protection strategies, showcasing the application of pyrazoline chemistry in enhancing material longevity and stability (Lgaz et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could involve experimental studies to characterize its physical and chemical properties, as well as theoretical studies to predict its behavior .

Properties

IUPAC Name

1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-12-19(28-17-6-4-3-5-16(17)23(25)26)13(2)22(21-12)18(24)11-27-15-9-7-14(20)8-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDNZKZCRPXPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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